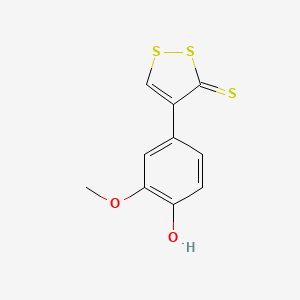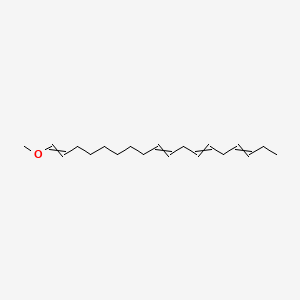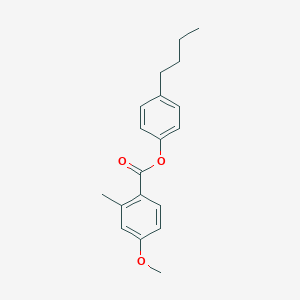
4-Butylphenyl 4-methoxy-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylphenyl 4-methoxy-2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a methoxy and a methylbenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-methoxy-2-methylbenzoate can be achieved through several synthetic routes. One common method involves the esterification reaction between 4-butylphenol and 4-methoxy-2-methylbenzoic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Butylphenyl 4-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-butylphenyl 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-butylphenyl 4-methoxy-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Butylphenyl 4-methoxy-2-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Butylphenyl 4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-methylbenzoate: Shares the methoxy and methylbenzoate groups but lacks the butylphenyl moiety.
4-Methoxybenzoic acid: Contains the methoxy group but differs in the absence of the butylphenyl and methyl groups.
Uniqueness
4-Butylphenyl 4-methoxy-2-methylbenzoate is unique due to the presence of the butylphenyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and reactivity compared to similar compounds.
Propiedades
Número CAS |
56177-64-1 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(4-butylphenyl) 4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C19H22O3/c1-4-5-6-15-7-9-16(10-8-15)22-19(20)18-12-11-17(21-3)13-14(18)2/h7-13H,4-6H2,1-3H3 |
Clave InChI |
DEVKGWZFSHVOBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


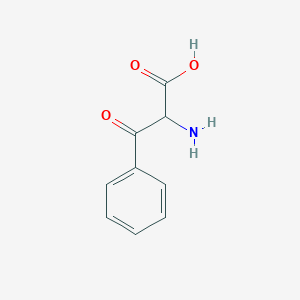

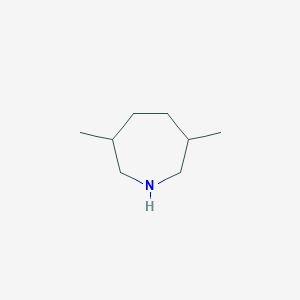
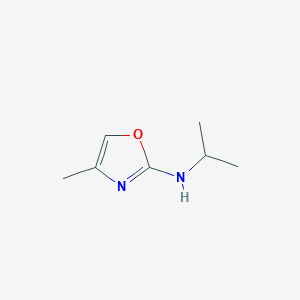
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)
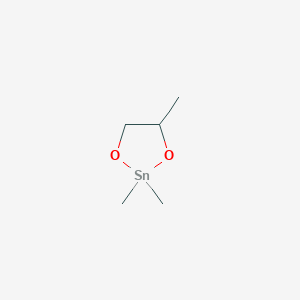
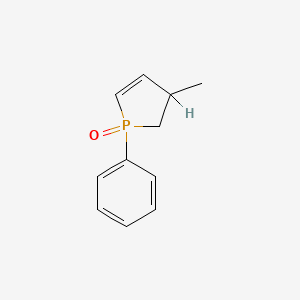


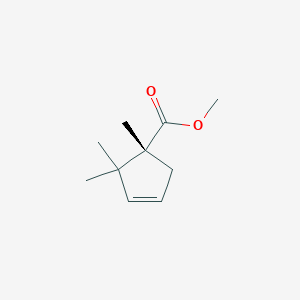
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)

